5-Methoxy-1H-indazol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

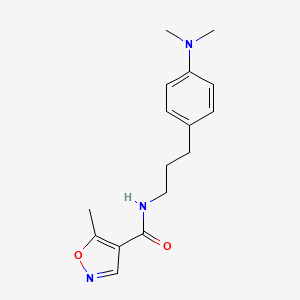

5-Methoxy-1H-indazol-6-amine is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 . The IUPAC name for this compound is this compound .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . This has led to considerable attention in the field of medicinal chemistry for the synthesis of indazole derivatives .

Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 163.18 .

Scientific Research Applications

Antibacterial and Antitubercular Agents

Research has shown that derivatives of 5-Methoxy-1H-indazol-6-amine exhibit significant antibacterial and antitubercular properties. For instance, certain compounds like 5,6-dihydro-8-methoxybenzo[h]quinazolin-2-amine and 1-(3-(4-alkoxyphenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H benzo[g]indazol-2-yl)ethanone have demonstrated noteworthy anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. This highlights the potential of this compound derivatives in combating bacterial and tuberculosis infections (Maurya et al., 2013).

Anticancer Agents

Indazole compounds, especially those containing this compound, have been reported to show promising anticancer activities. A study revealed that certain 6-aminoindazole derivatives possess excellent cytotoxicity in human colorectal cancer cell lines, indicating the potential of these compounds in developing novel anticancer therapies (Hoang et al., 2022).

Catalytic Synthesis Applications

This compound and its derivatives have been used in various catalytic synthesis processes. For example, they have been employed in the synthesis of 1H-indazoles from imidates and nitrosobenzenes via synergistic rhodium/copper catalysis, indicating their role in facilitating complex chemical reactions under redox-neutral conditions with high efficiency and functional group tolerance (Wang & Li, 2016).

Material Science Applications

In the realm of material science, indazole derivatives, including those of this compound, have demonstrated potential as electronically active materials. Their high thermal stabilities and specific optical, electrochemical, and photoelectrical properties make them suitable for various applications in electronic devices and materials (Cekaviciute et al., 2012).

Mechanism of Action

Target of Action

Indazole derivatives, which include 5-methoxy-1h-indazol-6-amine, have been found to interact with a variety of biological targets, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .

Mode of Action

Indazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some indazole derivatives have been found to inhibit cell growth, suggesting potential anticancer activity .

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammatory responses .

Pharmacokinetics

The compound is a solid at room temperature and is highly soluble, suggesting potential bioavailability .

Result of Action

Indazole derivatives have been reported to have various effects, such as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

Action Environment

The compound is recommended to be stored in a dark place under an inert atmosphere at room temperature, suggesting that light, oxygen, and temperature may affect its stability .

Safety and Hazards

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on the development of these heterocycles with better biological activities . The synthesis of indazole derivatives is also a promising area of research .

Biochemical Analysis

Biochemical Properties

5-Methoxy-1H-indazol-6-amine has been shown to interact with various enzymes and proteins. For instance, it has been suggested that indazole derivatives, such as this compound, can inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, a reaction catalyzed by 5-lipoxygenase . This interaction suggests that this compound may play a role in modulating inflammatory responses.

Cellular Effects

Indazole derivatives have been shown to possess anti-inflammatory properties . Given that this compound is an indazole derivative, it may also exhibit similar effects on cells, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that indazole derivatives can inhibit certain enzymes, such as 5-lipoxygenase . This inhibition could lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

It has been suggested that indazole derivatives can inhibit certain enzymes, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name |

5-methoxy-1H-indazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZFLQXIAXVOJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

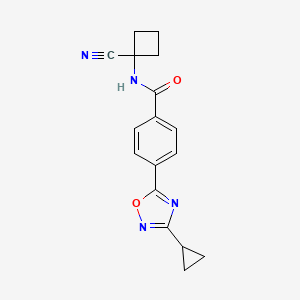

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)

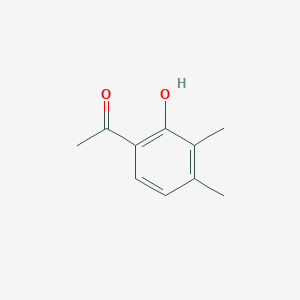

![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)

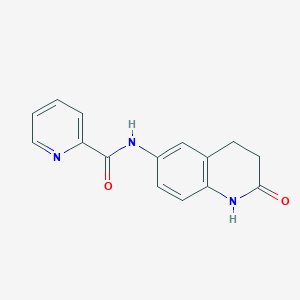

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2359783.png)

![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/no-structure.png)

![2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2359786.png)

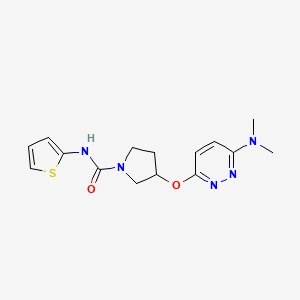

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine](/img/structure/B2359787.png)

![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)